
4-Methoxy-N-(2-oxazolinyl)-1-naphthalenemethylamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-1,3-oxazol-2-yl-[(4-methoxynaphthalen-1-yl)methyl]azaniumbromide is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dihydro-1,3-oxazol-2-yl-[(4-methoxynaphthalen-1-yl)methyl]azaniumbromide typically involves the cyclization of appropriate precursors. One common method is the iodocyclization of O-alkenyl imidates derived from 1,5-dimethyl-4-phenylimidazolidin-2-one. This reaction affords diastereoisomeric mixtures of 4,5-dihydro-1,3-oxazoles, which can be separated by flash chromatography and further processed to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dihydro-1,3-oxazol-2-yl-[(4-methoxynaphthalen-1-yl)methyl]azaniumbromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazoles and dihydro derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
4,5-Dihydro-1,3-oxazol-2-yl-[(4-methoxynaphthalen-1-yl)methyl]azaniumbromide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4,5-dihydro-1,3-oxazol-2-yl-[(4-methoxynaphthalen-1-yl)methyl]azaniumbromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule .
Comparaison Avec Des Composés Similaires
- 4,5-Dihydro-1,3-oxazol-2-yl-aniline
- 2-(4,5-Dihydro-1,3-oxazol-2-yl)quinoline
- 2-Isopropenyl-2-oxazoline
Comparison: Compared to similar compounds, 4,5-dihydro-1,3-oxazol-2-yl-[(4-methoxynaphthalen-1-yl)methyl]azaniumbromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxynaphthalene moiety enhances its potential as a therapeutic agent and its utility in materials science .
Propriétés
Numéro CAS |
101931-33-3 |
|---|---|
Formule moléculaire |
C15H17BrN2O2 |
Poids moléculaire |
337.21 g/mol |
Nom IUPAC |
4,5-dihydro-1,3-oxazol-2-yl-[(4-methoxynaphthalen-1-yl)methyl]azanium;bromide |
InChI |
InChI=1S/C15H16N2O2.BrH/c1-18-14-7-6-11(10-17-15-16-8-9-19-15)12-4-2-3-5-13(12)14;/h2-7H,8-10H2,1H3,(H,16,17);1H |
Clé InChI |
WXQAAOPLYAHFPK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C2=CC=CC=C21)C[NH2+]C3=NCCO3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


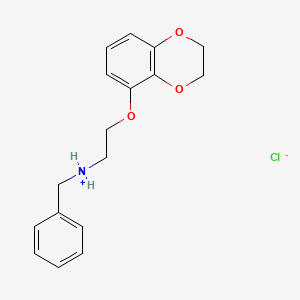
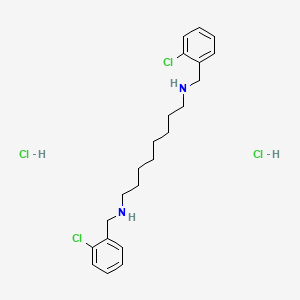
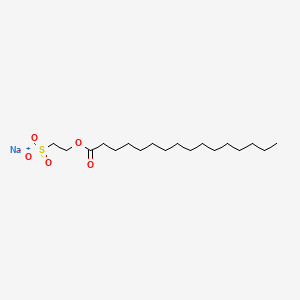
![Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13745939.png)
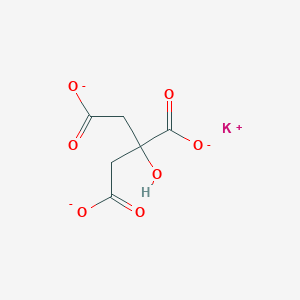
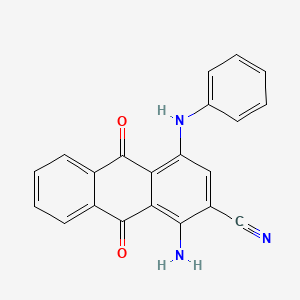
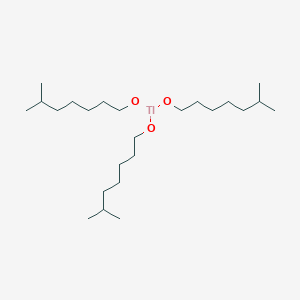
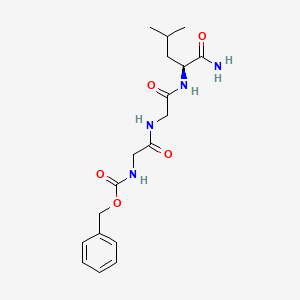
![(13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate](/img/structure/B13745966.png)
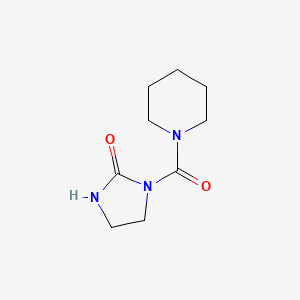
![3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B13745982.png)
![Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]-](/img/structure/B13745985.png)


